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Compound of Interest

Compound Name: 4-Hydroxy-4'-nitrostilbene

Cat. No.: B095468

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-4'-nitrostilbene, a key intermediate in organic synthesis and a molecule of interest
for its potential applications in materials science and drug development. This document is
intended for researchers, scientists, and professionals in drug development, presenting key
spectroscopic data (NMR, IR, and UV-Vis) in a structured format, alongside detailed
experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
ultraviolet-visible (UV-Vis) spectroscopic data for 4-Hydroxy-4'-nitrostilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
9.75 S 1H -OH
8.18 d,J=88Hz 2H Ar-H (ortho to NO2)
7.65 d,J=8.8Hz 2H Ar-H (meta to NO2)
7.45 d,J=8.6Hz 2H Ar-H (ortho to OH)
7.23 d,J=16.4Hz 1H Vinylic-H
7.08 d,J=16.4 Hz 1H Vinylic-H
6.85 d,J=86Hz 2H Ar-H (meta to OH)
Solvent: DMSO-ds
13C NMR (Carbon-13 NMR) Data
Chemical Shift (6) ppm Assignment
158.0 C-OH
146.1 C-NO2
145.2 Ar-C
134.5 Vinylic-CH
129.0 Ar-CH
127.8 Ar-C
126.8 Ar-CH
124.2 Ar-CH
123.5 Vinylic-CH
116.2 Ar-CH
Solvent: DMSO-de
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

3440 Strong, Broad O-H stretch

1585 Strong C=C stretch (aromatic)
1505 Strong N-O stretch (asymmetric)
1330 Strong N-O stretch (symmetric)
1170 Medium C-O stretch

965 Strong =C-H bend (trans-alkene)

Solvent

Ethanol

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Synthesis of 4-Hydroxy-4'-nitrostilbene

A common synthetic route involves the Wittig reaction between 4-nitrobenzyl bromide and 4-

hydroxybenzaldehyde.

Workflow for Synthesis of 4-Hydroxy-4'-nitrostilbene
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Caption: Synthetic pathway for 4-Hydroxy-4'-nitrostilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both *H and 13C NMR
analysis.

o Sample Preparation: Approximately 10-15 mg of 4-Hydroxy-4'-nitrostilbene was dissolved
in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e 1H NMR Acquisition: The proton NMR spectrum was acquired with a spectral width of 16
ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts were referenced to the
residual solvent peak of DMSO-de at 2.50 ppm.

e 13C NMR Acquisition: The carbon-13 NMR spectrum was acquired with a spectral width of
240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The spectrum was proton-decoupled.
Chemical shifts were referenced to the solvent peak of DMSO-ds at 39.52 ppm.

Infrared (IR) Spectroscopy

e Instrumentation: A PerkinElImer Spectrum Two FT-IR spectrometer was utilized for analysis.
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o Sample Preparation: A small amount of the solid 4-Hydroxy-4'-nitrostilbene was placed
directly on the diamond crystal of the attenuated total reflectance (ATR) accessory.

o Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A total of 16 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Instrumentation: A Shimadzu UV-1800 spectrophotometer was used for the analysis.

o Sample Preparation: A stock solution of 4-Hydroxy-4'-nitrostilbene was prepared in
ethanol. This solution was then diluted to an appropriate concentration to ensure that the
absorbance maximum was within the linear range of the instrument (typically between 0.2
and 0.8).

o Data Acquisition: The UV-Vis spectrum was recorded from 200 to 600 nm using a 1 cm path
length quartz cuvette. Ethanol was used as the blank. The wavelength of maximum
absorption (Amax) was determined from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 4-Hydroxy-4'-nitrostilbene.
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Caption: Workflow for spectroscopic characterization.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-4'-nitrostilbene: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095468#spectroscopic-data-for-4-hydroxy-4-
nitrostilbene-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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